Tembamide

Descripción general

Descripción

Tembamide, also known as Trimethobenzamide, is an antiemetic used to prevent nausea and vomiting . It belongs to the class of organic compounds known as benzamides . It is marketed under the brand names Tebamide and Tigan .

Synthesis Analysis

The synthesis of Tembamide involves a 2-step catalytic route that converts 4-anisaldehyde into a β-amino alcohol derivative . The initial step consists of a concurrent biocatalytic cascade for the synthesis of (S)-4-methoxymandelonitrile benzoate . The O-benzoyl cyanohydrin is then converted to (S)-tembamide in a hydrogenation reaction catalyzed by Raney Ni .

Molecular Structure Analysis

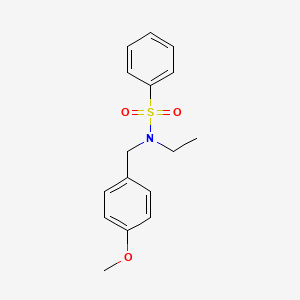

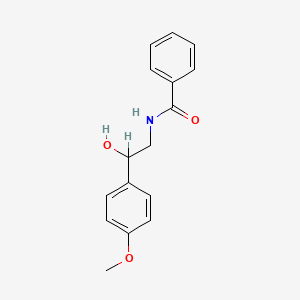

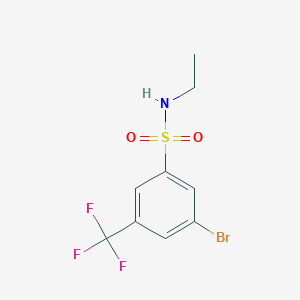

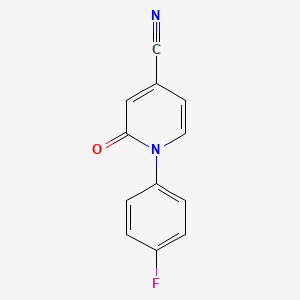

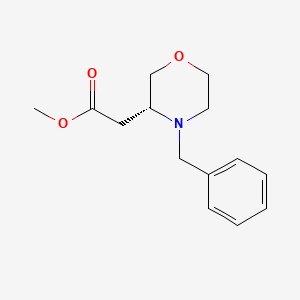

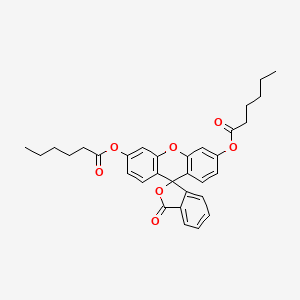

Tembamide contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 hydroxyl group, 1 secondary alcohol, and 1 ether (aromatic) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Tembamide include a concurrent biocatalytic cascade for the synthesis of (S)-4-methoxymandelonitrile benzoate . This is followed by a hydrogenation reaction catalyzed by Raney Ni to convert the O-benzoyl cyanohydrin to (S)-tembamide .

Physical And Chemical Properties Analysis

Tembamide is a compound with the formula C21H28N2O5 and a molar mass of 388.464 g·mol−1 . It has a bioavailability of 60-100% and an elimination half-life of 7 to 9 hours .

Aplicaciones Científicas De Investigación

Scientific Research Applications of Tembamide

Synthesis and Pharmaceutical Applications

- Tembamide has been synthesized enantioselectively, showcasing its relevance in pharmaceutical applications. This includes its use in the synthesis of cardiac drugs and bronchodilators. For instance, tembamide and aegeline have been synthesized using optically active cyanohydrins, which are crucial for creating specific pharmaceutical compounds with high enantiomeric excess and yield (Brown, Donohue, Jackson, & Mccarthy, 1994).

Antifungal Properties

- Research has shown that tembamide exhibits moderate antifungal activity. This was demonstrated through a phytochemical study on Piper mollicomum Kunth, where tembamide displayed effectiveness against certain fungal species (Da Silva et al., 2018).

Chemical Analysis and Structural Studies

- Carbon-13 NMR spectral studies have been conducted on tembamide and related compounds. These studies are crucial for understanding the chemical structure and properties of tembamide, which can be essential for its further applications in various scientific fields (Patra, Mitra, Ghosh, & Mukhopadhyay, 1981).

Synthetic Methods for Bioactive Derivatives

- Innovative synthetic methods have been developed for bioactive β-aryl ethanolamine derivatives, including tembamide. Such methods focus on diastereoselective synthesis, which is significant for producing specific bioactive compounds (Buchanan, Dixon, Scott, & Laine, 2004).

Biomedical Research and Tissue Engineering

- While not directly related to tembamide, it's noteworthy to mention the broader context of scientific research in which compounds like tembamide might be studied. Tissue engineering, for instance, is a field that involves complex interactions between cells and biomaterials, potentially relevant for research on compounds like tembamide (Furth, Atala, & Van Dyke, 2007).

Chemoenzymatic Synthesis and Pharmaceutical Applications

- Chemoenzymatic synthesis methods for tembamide have been developed, highlighting its pharmaceutical potential. These methods involve efficient synthesis of optically active β-azido alcohols, crucial for producing enantiomers of natural hydroxyamides like tembamide (Kamal, Shaik, Sandbhor, & Malik, 2004).

Multi-Catalytic Routes for Synthesis

- Research has also focused on multi-catalytic routes for synthesizing tembamide, showcasing the versatility and the importance of developing new synthetic methods for bioactive compounds. Such research can lead to more efficient and scalable production processes (Leemans, Walter, Hollmann, Schallmey, & van Langen, 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-20-14-9-7-12(8-10-14)15(18)11-17-16(19)13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICURWGAEFHESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934640 | |

| Record name | N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-Tembamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Tembamide | |

CAS RN |

15298-28-9, 50802-66-9 | |

| Record name | N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15298-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015298289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEMBAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-Tembamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 - 157 °C | |

| Record name | (±)-Tembamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate](/img/structure/B1604459.png)

![2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile](/img/structure/B1604472.png)